molecular formula C25H19F3N4O B11189494 2-methyl-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

2-methyl-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11189494
M. Wt: 448.4 g/mol
InChI Key: GUOOLVMZYUMEED-UHFFFAOYSA-N
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Description

2-methyl-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and a dihydropyrimido[1,2-a]benzimidazole core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds through the formation of intermediate compounds, which are then further reacted with other reagents to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure but lacking the trifluoromethyl and phenyl groups.

    Trifluoromethylbenzimidazole: Contains the trifluoromethyl group but lacks the additional phenyl group.

    Phenylbenzimidazole: Contains the phenyl group but lacks the trifluoromethyl group.

Uniqueness

2-methyl-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the phenyl group contributes to its binding affinity for molecular targets .

Properties

Molecular Formula

C25H19F3N4O

Molecular Weight

448.4 g/mol

IUPAC Name

2-methyl-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C25H19F3N4O/c1-15-21(23(33)30-18-11-7-10-17(14-18)25(26,27)28)22(16-8-3-2-4-9-16)32-20-13-6-5-12-19(20)31-24(32)29-15/h2-14,22H,1H3,(H,29,31)(H,30,33)

InChI Key

GUOOLVMZYUMEED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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